1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that has garnered attention due to its potential biological activities and applications. This compound features a piperazine ring substituted with a 2,4-difluorophenyl group and a prop-2-en-1-one moiety, making it a versatile molecule in various fields of research.
Preparation Methods
The synthesis of 1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and piperazine.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with piperazine to form 1-(2,4-difluorophenyl)piperazine.
Final Step: The intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The 2,4-difluorophenyl group enhances the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar structure but different substituents, leading to variations in biological activity.
1-(4-(6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one: Another structurally related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of research. Its synthesis, chemical reactions, and applications make it a versatile molecule with potential therapeutic and industrial uses. Further research is needed to fully explore its capabilities and applications.
Properties
IUPAC Name |
1-[4-(2,4-difluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O/c1-2-13(18)17-7-5-16(6-8-17)12-4-3-10(14)9-11(12)15/h2-4,9H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWRMNOXEVTDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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